1-(2-methoxyethyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-5-carboxamide
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Overview
Description
1-(2-methoxyethyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-5-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-5-carboxamide typically involves multi-step organic reactions. The starting materials might include indole derivatives, carbazole derivatives, and appropriate reagents for functional group modifications. Common synthetic routes may involve:
Step 1: Functionalization of the indole ring.
Step 2: Introduction of the carbazole moiety.
Step 3: Formation of the carboxamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyethyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic reagents depending on the target functional group.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions used.
Scientific Research Applications
1-(2-methoxyethyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-5-carboxamide may have applications in various fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-5-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1H-indole-5-carboxamide derivatives: Compounds with similar indole and carboxamide structures.
Carbazole derivatives: Compounds with similar carbazole moieties.
Uniqueness
The uniqueness of 1-(2-methoxyethyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-5-carboxamide lies in its specific combination of functional groups and structural features, which may confer unique biological activities and applications.
Properties
Molecular Formula |
C25H27N3O3 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)indole-5-carboxamide |
InChI |
InChI=1S/C25H27N3O3/c1-30-13-12-28-11-10-16-14-17(6-9-23(16)28)25(29)27-22-5-3-4-19-20-15-18(31-2)7-8-21(20)26-24(19)22/h6-11,14-15,22,26H,3-5,12-13H2,1-2H3,(H,27,29) |
InChI Key |
VOIXYYDORSHYEQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C1C=CC(=C2)C(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)OC |
Origin of Product |
United States |
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